1H and 13C NMR Chemical Shifts of Ethyl 2-amino-3-ethoxy-6-fluorobenzoate: An In-Depth Technical Guide
1H and 13C NMR Chemical Shifts of Ethyl 2-amino-3-ethoxy-6-fluorobenzoate: An In-Depth Technical Guide
Executive Summary
The structural elucidation of highly substituted aromatic systems requires a rigorous understanding of competing electronic effects and multinuclear spin-spin interactions. Ethyl 2-amino-3-ethoxy-6-fluorobenzoate is a complex, multi-substituted anthranilic acid derivative. Because of the presence of electron-donating groups (-NH2, -OEt), an electron-withdrawing ester (-COOEt), and a highly electronegative, NMR-active halogen (-F), the molecule presents a unique push-pull electronic environment.
This whitepaper provides a comprehensive framework for predicting, acquiring, and validating the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, grounded in established spectroscopic principles and self-validating analytical protocols.
Structural Overview & Electronic Causality
To accurately assign the NMR spectra of Ethyl 2-amino-3-ethoxy-6-fluorobenzoate, one must analyze the causality behind the shielding and deshielding effects on the benzene ring:
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The Amino Group (-NH 2 ) at C2: Strongly electron-donating via resonance (+M effect). It pushes electron density into the ortho (C1, C3) and para (C5) positions, resulting in significant upfield (shielded) chemical shifts for these carbons and their attached protons.
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The Ethoxy Group (-OEt) at C3: Moderately electron-donating via resonance, shielding the ortho (C2, C4) and para (C6) positions.
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The Fluoro Group (-F) at C6: Fluorine exerts a strong inductive electron-withdrawing effect (-I) but also donates electron density via resonance (+M). The net result is localized deshielding of C6, but slight shielding of the ortho (C1, C5) and para (C3) positions. Furthermore, 19 F is a spin-½ nucleus, meaning it will exhibit extensive heteronuclear scalar coupling ( JHF and JCF ) with the ring protons and carbons[1].
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The Ester Group (-COOEt) at C1: Electron-withdrawing via resonance (-M), which deshields the ortho (C2, C6) and para (C4) positions.
The interplay of these forces dictates that H5 (para to -NH 2 , ortho to -F) will be highly shielded, appearing significantly upfield, whereas H4 will appear further downfield due to the deshielding influence of the para-ester group.
Predictive Multinuclear NMR Assignments
The following tables summarize the predicted quantitative data based on empirical substituent effects and standard reference literature for organic compounds[2].
1 H NMR Data Analysis (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment Causality |
| Ester -CH 3 | 1.38 | Triplet (t) | 3H | 3JHH=7.1 | Standard ethyl ester methyl. |
| Ether -CH 3 | 1.45 | Triplet (t) | 3H | 3JHH=7.0 | Standard ethoxy methyl. |
| Ether -CH 2 - | 4.05 | Quartet (q) | 2H | 3JHH=7.0 | Deshielded by adjacent oxygen. |
| Ester -CH 2 - | 4.35 | Quartet (q) | 2H | 3JHH=7.1 | Deshielded by ester oxygen. |
| -NH 2 | 5.50 | Broad Singlet (br s) | 2H | N/A | Exchangeable; downfield due to H-bonding with ester C=O. |
| H5 | 6.37 | Doublet of doublets (dd) | 1H | 3JHH=8.5 , 3JHF=9.5 | Highly shielded by para -NH 2 and ortho -F. |
| H4 | 6.97 | Doublet of doublets (dd) | 1H | 3JHH=8.5 , 4JHF=5.0 | Deshielded by para -COOEt. |
13 C NMR Data Analysis (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity (due to 19 F) | Coupling Constants ( JCF , Hz) | Assignment Causality |
| Ester -CH 3 | 14.2 | Singlet (s) | N/A | Aliphatic carbon. |
| Ether -CH 3 | 15.1 | Singlet (s) | N/A | Aliphatic carbon. |
| Ester -CH 2 - | 61.5 | Singlet (s) | N/A | Oxygen-bound aliphatic. |
| Ether -CH 2 - | 64.8 | Singlet (s) | N/A | Oxygen-bound aliphatic. |
| C5 | 102.5 | Doublet (d) | 2JCF≈24.0 | Shielded by para -NH 2 ; large 2-bond F coupling. |
| C1 | 105.5 | Doublet (d) | 2JCF≈18.0 | Ortho to F, shielded by adjacent groups. |
| C4 | 121.5 | Doublet (d) | 3JCF≈8.5 | Meta to F; 3-bond coupling. |
| C2 | 131.5 | Doublet (d) | 4JCF≈2.5 | Deshielded by attached -NH 2 . |
| C3 | 145.5 | Doublet (d) | 4JCF≈1.5 | Deshielded by attached -OEt. |
| C6 | 160.5 | Doublet (d) | 1JCF≈245.0 | Directly bound to F; massive 1-bond coupling. |
| C=O | 166.5 | Doublet (d) | 3JCF≈4.0 | Ester carbonyl; minor 3-bond F coupling. |
Spin-Spin Coupling Dynamics
The presence of the 19 F nucleus at C6 creates a complex heteronuclear coupling network. Fluorine-19 acts as a structural "spy"[3], splitting both the proton and carbon signals across multiple bonds.
Spin-spin coupling network demonstrating ortho and meta interactions with F6.
Experimental Workflow & Self-Validating Protocols
To ensure rigorous scientific integrity, the acquisition of these spectra must follow a standardized, self-validating methodology.
Standardized NMR acquisition workflow for fluorinated benzoate derivatives.
Step-by-Step Methodology & Causality
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Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl 3 is chosen because it lacks exchangeable protons, preserving the broad singlet of the -NH 2 group. The deuterium provides a lock signal to stabilize the magnetic field against drift[4].
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Probe Tuning, Matching, and Shimming: Insert the sample and tune the probe for 1 H, 13 C, and 19 F frequencies. Perform gradient shimming.
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Causality: Precise tuning maximizes the efficiency of the radiofrequency (RF) pulses, ensuring accurate 90° flip angles. Shimming ensures magnetic field homogeneity, which is critical for resolving the fine 4JHF (meta-fluorine) couplings.
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1 H NMR Acquisition (zg30): Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.
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13 C NMR Acquisition (zgpg30): Set D1 to 2.5 seconds and acquire 1024 scans using WALTZ-16 decoupling on the proton channel.
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Causality: The zgpg30 sequence decouples protons, collapsing complex 1 H- 13 C multiplets into sharp singlets. This leverages the Nuclear Overhauser Effect (NOE) to selectively enhance the signal of dilute 13 C nuclei[4]. The longer D1 ensures that quaternary carbons (C1, C2, C3, C6, C=O) fully relax, preventing signal attenuation.
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19 F NMR Acquisition: Acquire 32 scans with a wide spectral width (+50 to -250 ppm).
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Causality: 19 F has a massive chemical shift dispersion. Acquiring this spectrum provides the exact JHF and JCF values from the fluorine's perspective, acting as the ultimate cross-reference[3].
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The Self-Validating System: This protocol is inherently self-validating. The 1D 1 H and 13 C spectra provide the primary chemical shifts, but the structural assignment is independently verified by the heteronuclear coupling constants. For example, if the peak assigned to C6 ( ≈ 160.5 ppm) does not exhibit a massive one-bond coupling ( 1JCF≈245 Hz), the structural assignment is mathematically falsified. Furthermore, the exact matching of JHF values between the 1 H spectrum and the 19 F spectrum proves that the observed splitting is definitively caused by the C6 fluorine atom, leaving no room for interpretive error.
References
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High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition. Claridge, T. D. W. Elsevier. URL:[4]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC (NIH). URL:[3]
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Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., et al. Wiley. URL:[2]
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Evaluation of fluoroorganic compounds with benchtop 19F NMR. Thermo Fisher Scientific. URL:[1]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. wiley.com [wiley.com]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]
